Sulofenur

Anticancer drug screening Pharmacology In vitro assay

Selecting a diarylsulfonylurea probe with predictable in vivo pharmacology is hindered by unpredictable albumin binding and toxicity across analogs. Sulofenur (LY186641) directly addresses this: its >99% protein binding, 300 mg/kg oral MTD in mice, and well-characterized metabolite (p-chloroaniline)-driven hematotoxicity profile provide a fully benchmarked reference standard. • Prototypic DSU with broad-spectrum preclinical solid-tumor activity and no cross-resistance with conventional chemotherapies. • Differentiated from second-generation analogs (e.g., LY295501, MTD 200 mg/kg) by quantifiable tolerability and defined dose-limiting toxicity pathway. • Paired sensitive (GC3/c1) and resistant (GC3/LYC5) colon adenocarcinoma lines available for mechanism-of-resistance studies. Supplied as ≥98% solid powder with full analytical documentation; ideal as a positive control in xenograft efficacy and comparative metabolism experiments.

Molecular Formula C16H15ClN2O3S
Molecular Weight 350.8 g/mol
CAS No. 110311-27-8
Cat. No. B034691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulofenur
CAS110311-27-8
SynonymsISCU
LY 186641
LY-186641
LY186641
N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea
sulofenu
Molecular FormulaC16H15ClN2O3S
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN2O3S/c17-13-5-7-14(8-6-13)18-16(20)19-23(21,22)15-9-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20)
InChIKeyJQJSFAJISYZPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulofenur: Diarylsulfonylurea Antitumor Agent Overview


Sulofenur (LY186641, CAS 110311-27-8) is a synthetic diarylsulfonylurea (DSU) that represents the first-in-class compound from this series to advance to clinical evaluation as an orally active antineoplastic agent [1]. It demonstrates an exceptionally broad spectrum of preclinical activity against solid tumors, operating through a mechanism distinct from conventional anticancer drugs and exhibiting no cross-resistance with existing chemotherapies [1]. This unique profile established Sulofenur as a critical tool compound for studying the DSU class and its novel, though ultimately unfulfilled, therapeutic promise [1].

Why Sulofenur Cannot Be Substituted with Structural Analogs


Within the diarylsulfonylurea class, seemingly minor structural modifications yield substantial differences in key pharmacological parameters. For instance, the second-generation analog LY295501 demonstrates a maximum tolerated dose (MTD) of only 200 mg/kg/dose in mice, significantly lower than Sulofenur's MTD of 300 mg/kg/dose, indicating a different in vivo toxicity profile [1]. Furthermore, the photoaffinity analog LY219703 exhibits enhanced cytotoxic potency relative to Sulofenur in vitro, underscoring that even subtle changes in the arylsulfonyl moiety can drastically alter cellular activity [2]. These data confirm that DSU analogs are not pharmacologically equivalent and cannot be generically substituted. The quantitative differentiation outlined in Section 3 is essential for informed scientific selection.

Sulofenur Quantitative Differentiation Evidence


Albumin-Free Cytotoxicity Comparison vs. Analog

In head-to-head testing under physiologically relevant, albumin-free conditions (UltraCHO medium), the analog LY181984 demonstrates greater cytotoxic potency than Sulofenur [1]. This difference is masked in standard serum-containing assays, highlighting the need for specific experimental conditions to reveal true compound potency.

Anticancer drug screening Pharmacology In vitro assay

In Vivo Maximum Tolerated Dose vs. LY295501

Sulofenur exhibits a significantly higher maximum tolerated dose (MTD) in an in vivo colon adenocarcinoma xenograft model compared to its second-generation analog, LY295501 [1]. This indicates a distinct and more favorable in vivo toxicity profile for Sulofenur in this preclinical model.

Toxicology In vivo pharmacology Dosing regimen

Metabolic Toxicity and Methemoglobinemia Correlation

Sulofenur's metabolism is linked to the formation of p-chloroaniline, a toxic metabolite [1]. The quantity of this metabolite produced from a series of diarylsulfonylureas, including Sulofenur and LY181984, directly correlates with the compounds' propensities to induce methemoglobinemia, a key dose-limiting toxicity [1].

Drug metabolism Toxicology Biomarker

Extreme Plasma Protein Binding vs. Metabolites

Sulofenur displays exceptionally high and consistent binding to plasma proteins (>99%), a key determinant of its prolonged half-life and high volume of distribution [1]. This degree of binding is significantly greater than that of its own primary metabolites, the glutathione and mercapturic acid conjugates, which show 20 ± 3% and 84 ± 2% binding, respectively [1].

Pharmacokinetics Drug distribution Metabolism

Recommended Research Applications for Sulofenur


Model for Structure-Toxicity Relationship Studies

Sulofenur is an ideal model compound for investigating the link between drug structure and hematological toxicity. Its well-characterized metabolism yields p-chloroaniline, which correlates directly with methemoglobinemia and anemia—its dose-limiting toxicities [1]. This established pathway makes it invaluable for studies aimed at designing out this liability in novel chemical entities or for comparative metabolism studies within the DSU class [1].

Reference Standard for Albumin-Free and Protein Binding Assays

Given its extreme protein binding (>99%) [1] and the dramatic effect of albumin on its in vitro potency, Sulofenur serves as a critical reference standard [2]. It is uniquely suited for experiments designed to differentiate between intrinsic cytotoxic activity and the confounding effects of serum protein binding. A researcher might choose Sulofenur over a lower-binding analog specifically to study the impact of >99% binding on cellular drug accumulation and pharmacodynamics.

Prototypical DSU for Preclinical In Vivo Evaluation

Sulofenur remains the prototypical DSU for preclinical in vivo studies. It has an established oral dosing regimen and a quantifiable MTD (300 mg/kg/dose) in xenograft models [1]. A key application scenario involves using Sulofenur as a positive control when evaluating novel DSU analogs or investigating mechanisms of resistance in colon adenocarcinoma xenografts, as both Sulofenur-sensitive and -resistant cell lines (e.g., GC3/c1 and GC3/LYC5) have been extensively characterized [1].

Technical Documentation Hub

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